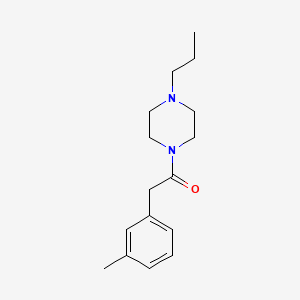![molecular formula C22H17N3O2 B5407096 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE](/img/structure/B5407096.png)
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is a complex organic compound that features both phenoxy and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE typically involves the reaction of quinoxalin-2(1H)-one with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the phenoxy group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Phenoxyacetamide: Shares the phenoxy group but lacks the quinoxaline moiety.
Quinazoline: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Uniqueness
2-PHENOXY-N~1~-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE is unique due to its combination of phenoxy and quinoxaline moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit a broader spectrum of biological activities compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(3-quinoxalin-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(15-27-18-9-2-1-3-10-18)24-17-8-6-7-16(13-17)21-14-23-19-11-4-5-12-20(19)25-21/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTWUPGTMHHRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5407026.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5407032.png)
![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5407049.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-hydroxybenzamide](/img/structure/B5407056.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407057.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5407083.png)
![N-(4-ethoxyphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5407100.png)
![ethyl 2-[(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
